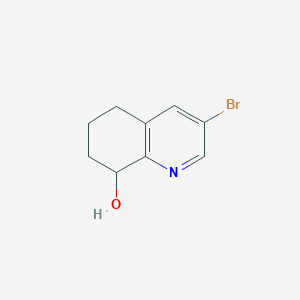

3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

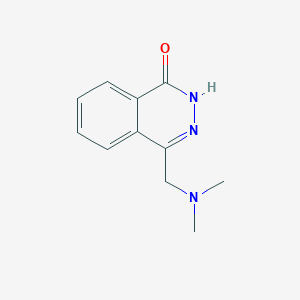

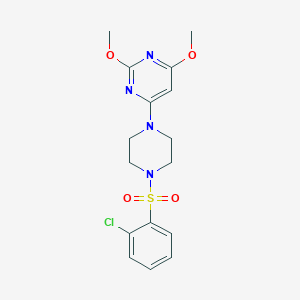

3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol is a chemical compound with the CAS Number: 904929-23-3 . It has a molecular weight of 228.09 . The compound is light yellow solid .

Molecular Structure Analysis

The InChI code for 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol is 1S/C9H10BrNO/c10-7-4-6-2-1-3-8 (12)9 (6)11-5-7/h4-5,8,12H,1-3H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 228.09 . Unfortunately, specific physical and chemical properties like boiling point, melting point, and density were not available in the sources I found.科学的研究の応用

Novel Chelating Ligands Synthesis

The compound has been studied for its potential in the synthesis of novel chelating ligands. A method involving the nitration of 3-bromobenzaldehyde, followed by reduction and condensation, has been developed to afford bidentate and tridentate 6-bromoquinoline derivatives. These compounds exhibit high emission quantum yields, indicating their potential in optical applications (Hu, Zhang, & Thummel, 2003).

Selective Synthesis of Quinoline Derivatives

Research has demonstrated the efficiency of bromination reactions in the synthesis of quinoline derivatives. Through one-pot synthesis, valuable tribromoquinoline and dibromo-tetrahydroquinoline derivatives were produced with high yields. These compounds serve as intermediates for further chemical transformations, illustrating their importance in synthetic organic chemistry (Şahin et al., 2008).

Antibacterial Activities and Structural Features

A study on the synthesis of 6-Bromoquinolin-4-ol derivatives revealed their potential antibacterial activities against resistant bacterial strains. These compounds showed varying degrees of effectiveness against ESBL producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of structural features in determining antibacterial potency, with molecular docking and density functional theory (DFT) analyses providing insights into their mechanisms of action (Arshad et al., 2022).

Corrosion Inhibition

Another application area is in the field of materials science, where derivatives of 8-hydroxyquinoline have been evaluated as effective corrosion inhibitors for mild steel in acidic environments. These studies have utilized various methodologies, including gravimetric, electrochemical, and computational simulations, to demonstrate the compounds' ability to protect metal surfaces from corrosion. The findings indicate that these compounds form a protective layer on the metal surface, significantly reducing corrosion rates (Rbaa et al., 2020).

Safety and Hazards

特性

IUPAC Name |

3-bromo-5,6,7,8-tetrahydroquinolin-8-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h4-5,8,12H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPRDKYQBBXYKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=C(C=N2)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

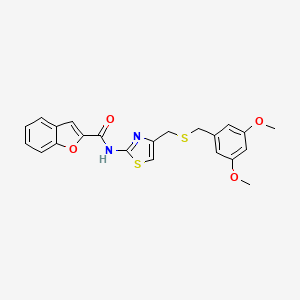

![(Z)-2-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2652937.png)

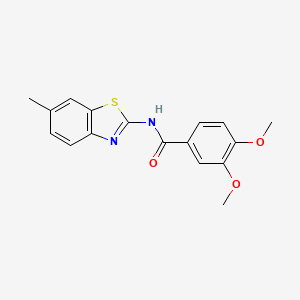

![N-(2-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2652942.png)

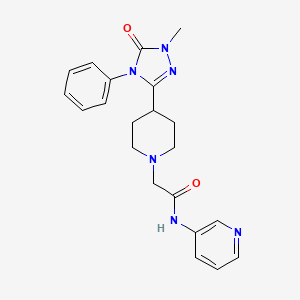

![methyl 4-(2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2652948.png)

![5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2652952.png)